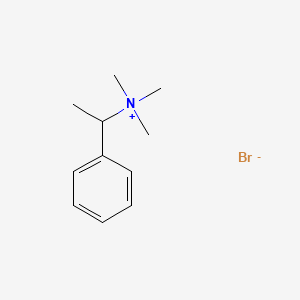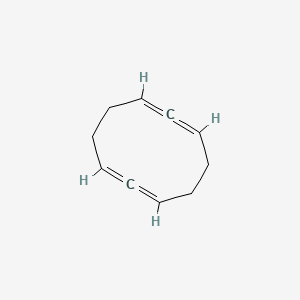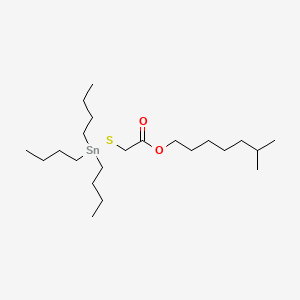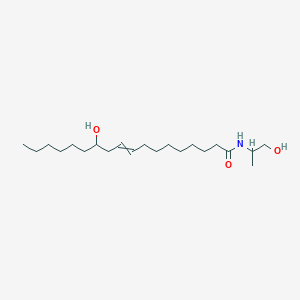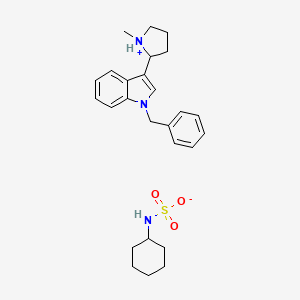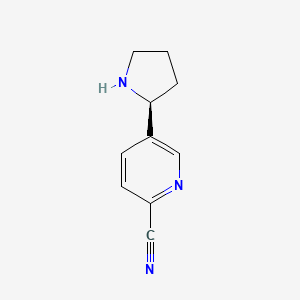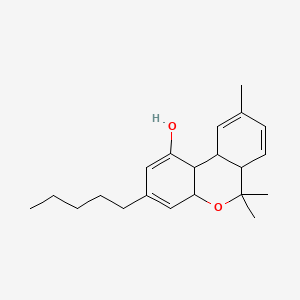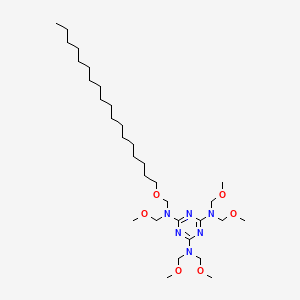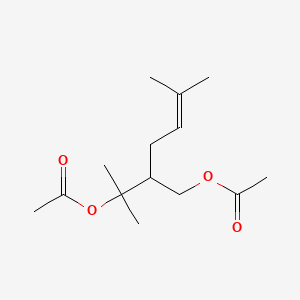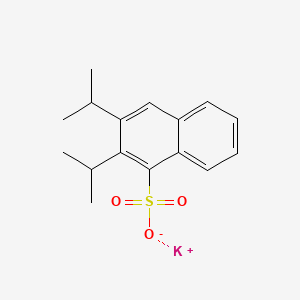
Potassium diisopropylnaphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium diisopropylnaphthalenesulphonate is a chemical compound known for its surfactant and hydrotropic properties. It is widely used in various industrial applications due to its ability to enhance the solubility of other compounds and modify the viscosity of formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium diisopropylnaphthalenesulphonate typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where diisopropylnaphthalene is sulfonated using sulfur trioxide or oleum. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions: Potassium diisopropylnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to diisopropylnaphthalene.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, reduced hydrocarbons, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Potassium diisopropylnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and hydrotrope in various chemical formulations.
Biology: It aids in the solubilization of biological molecules for research purposes.
Medicine: It is explored for its potential in drug delivery systems due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of potassium diisopropylnaphthalenesulphonate involves its ability to interact with hydrophobic and hydrophilic molecules. It enhances the solubility of hydrophobic compounds by forming micelles, which encapsulate the hydrophobic molecules and allow them to disperse in aqueous solutions. This property is particularly useful in various industrial and research applications .
Comparación Con Compuestos Similares
- Sodium diisopropylnaphthalenesulphonate
- Amaranth dye
- Amido black
- Congo red
- Suramin
- Trypan blue
Uniqueness: Potassium diisopropylnaphthalenesulphonate is unique due to its dual functionality as a surfactant and hydrotrope. It maintains surface activity in various conditions, including hard water and extreme pH levels, making it more versatile compared to other similar compounds .
Propiedades
Número CAS |
28351-20-4 |
|---|---|
Fórmula molecular |
C16H19KO3S |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
potassium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H20O3S.K/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h5-11H,1-4H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
MEMPYGRMTOKWFJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



